molecular formula C14H7F4NO4 B6410195 3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid CAS No. 1261939-14-3

3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid

Cat. No.: B6410195
CAS No.: 1261939-14-3
M. Wt: 329.20 g/mol
InChI Key: PJOYRBYJXGKNCC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid is an organic compound that features both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-3-trifluoromethylbenzene.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Carboxylation: The resulting nitro compound undergoes carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro and fluorine groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Uniqueness

3-(4-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and nitro groups makes it particularly interesting for applications requiring specific electronic and steric characteristics.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO4/c15-12-2-1-7(6-11(12)14(16,17)18)8-3-9(13(20)21)5-10(4-8)19(22)23/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOYRBYJXGKNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691868
Record name 4'-Fluoro-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-14-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-fluoro-5-nitro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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